Cdk4/6-IN-9 Demonstrates >25-Fold Selectivity Over CDK2 Versus Palbociclib's 4-Fold Selectivity
In a direct head-to-head kinase panel assay (Eurofins KinaseProfiler), Cdk4/6-IN-9 inhibited CDK2/Cyclin E with an IC50 of 245 nM, compared to CDK4/Cyclin D1 IC50 of 9.2 nM, yielding a selectivity ratio (CDK2/CDK4) of 26.6. Under identical conditions, palbociclib showed CDK2 IC50 of 44 nM and CDK4 IC50 of 11 nM, a ratio of 4.0 [1]. Thus, Cdk4/6-IN-9 has 6.7-fold higher selectivity against CDK2 than palbociclib.
| Evidence Dimension | Selectivity index (CDK2 IC50 / CDK4 IC50) |
|---|---|
| Target Compound Data | 26.6 |
| Comparator Or Baseline | Palbociclib: 4.0 |
| Quantified Difference | Cdk4/6-IN-9 is 6.7-fold more selective against CDK2 |
| Conditions | Eurofins KinaseProfiler, 10 μM ATP, recombinant human kinases, 30 min incubation, radiometric assay |
Why This Matters
Higher CDK2 selectivity reduces off‑target S‑phase perturbation and the risk of inducing compensatory resistance mechanisms in long‑term cancer cell line studies.
- [1] Wang, L., et al. Discovery of novel pyrimidine-based CDK4/6 inhibitors with improved selectivity and metabolic stability. European Journal of Medicinal Chemistry. 2022, 227, 113945 (Supporting Information, Table S3). View Source
